![molecular formula C11H13N B2477689 1-苯基-3-氮杂双环[3.1.0]己烷 CAS No. 67644-21-7](/img/structure/B2477689.png)
1-苯基-3-氮杂双环[3.1.0]己烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-aza-bicyclo[3.1.0]hexane is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its unique bicyclic structure, which includes a cyclopropane ring fused with a nitrogen-containing ring. The presence of the phenyl group adds to its chemical diversity, making it a valuable scaffold for drug design and development .
科学研究应用
1-苯基-3-氮杂双环[3.1.0]己烷在科学研究中具有广泛的应用:
化学: 它作为合成更复杂分子的构建块。
生物学: 它用于研究σ受体,σ受体参与各种生理过程。
作用机制
1-苯基-3-氮杂双环[3.1.0]己烷的作用机制涉及它与σ受体的相互作用。σ受体是一类参与神经递质系统调节的蛋白质。该化合物与σ受体具有高亲和力结合,影响各种信号通路和生理过程。 所涉及的具体分子靶点和途径取决于具体的σ受体亚型 (σ-1 或 σ-2) 及其使用的背景 .
生化分析
Biochemical Properties
1-Phenyl-3-azabicyclo[3.1.0]hexane has been identified as a new ligand for sigma receptors . It interacts with these receptors, which are typical binding sites interacting with several psychoactive drugs
Cellular Effects
The cellular effects of 1-Phenyl-3-azabicyclo[3.1.0]hexane are not well-documented. Sigma receptors, with which this compound interacts, are known to be involved in various cellular processes. For instance, the σ1 subtype seems to be involved in cocaine-induced behavioral changes, opiate-induced analgesia, steroid-induced mental disturbances, and alterations in immune functions .
Molecular Mechanism
It is known to interact with sigma receptors, but the exact nature of these interactions and how they lead to the observed effects is not clear .
准备方法
1-苯基-3-氮杂双环[3.1.0]己烷的合成可以通过多种方法实现。一种常见的方法是使用钯催化的内部烯烃与N-甲苯磺酰腙的环丙烷化。 这种方法提供了高产率和非对映选择性,使其成为大规模生产的实用途径 . 另一种方法涉及金属催化的1,5-和1,6-炔烃的环化,这使得能够在单一反应中同时形成两个环 .
化学反应分析
1-苯基-3-氮杂双环[3.1.0]己烷会发生各种化学反应,包括:
氧化: 这种化合物可以被氧化形成相应的N-氧化物。
还原: 还原反应可以将其转化为不同的胺衍生物。
取代: 它可以发生亲核取代反应,特别是在氮原子上。这些反应中常用的试剂包括用于氧化的氧化剂,如间氯过氧苯甲酸 (m-CPBA),以及用于还原的还原剂,如氢化锂铝 (LiAlH4). 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。
相似化合物的比较
1-苯基-3-氮杂双环[3.1.0]己烷可以与其他类似化合物进行比较,例如:
3-苯基哌啶: 这些化合物具有相似的苯基,但其环结构不同。
环丙基甲基胺: 这些化合物具有相似的环丙烷环,但缺乏含氮环。
σ受体配体: 其他σ受体配体,如氟哌啶醇和苯吗啡烷,具有不同的结构,但具有相似的生物活性. 1-苯基-3-氮杂双环[3.1.0]己烷的独特性在于其构象限制,这增强了其对σ受体的结合亲和力和选择性.
属性
IUPAC Name |
1-phenyl-3-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11/h1-5,10,12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXPTPHIWQWOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66505-14-4 |
Source


|
| Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes the 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold interesting for medicinal chemistry and what are its primary targets?
A: The 1-Phenyl-3-azabicyclo[3.1.0]hexane structure exhibits interesting pharmacological properties, particularly regarding sigma (σ) receptors. Research suggests that it possesses a higher affinity for σ receptors, specifically the σ₁ subtype, compared to less rigid analogs like 3-phenylpiperidines []. This affinity for σ receptors makes this scaffold a promising target for developing novel therapeutics for pain management, as demonstrated by Bicifadine, a 1-phenyl-3-azabicyclo[3.1.0]hexane derivative currently in clinical trials for chronic pain [].
Q2: How does the stereochemistry of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives affect their interaction with σ receptors?
A: Studies have shown that the stereochemistry at the C-1 carbon, where the phenyl ring is attached, significantly influences the binding affinity and selectivity for σ receptors []. Dextrorotatory isomers of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives, mimicking the configuration of 3-phenylpiperidines, exhibit higher affinity and selectivity for σ₁ receptors compared to their levorotatory counterparts [].
Q3: Beyond sigma receptors, what other biological targets have been explored for 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives?
A: Research has investigated the inhibitory activity of 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives on enzymes like aromatase, a key enzyme in estrogen biosynthesis []. This finding indicates potential applications in developing treatments for hormone-dependent cancers, such as breast cancer.
Q4: How does the substitution pattern on the 1-Phenyl-3-azabicyclo[3.1.0]hexane core affect its biological activity?
A: Modifying the substituents on the 1-Phenyl-3-azabicyclo[3.1.0]hexane core can significantly impact its biological activity. For instance, introducing alkyl substituents to the azabicyclohexane ring, specifically at the 3-position, leads to potent and selective inhibition of aromatase []. In contrast, modifications to the para-amino group on the phenyl ring resulted in a loss of inhibitory activity toward both aromatase and the cholesterol side-chain cleavage enzyme []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological activity of these compounds.
Q5: What analytical techniques are commonly employed to characterize and study 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives?
A: Researchers often employ a combination of nuclear magnetic resonance (NMR) spectroscopy and molecular modeling studies to determine the relative stereochemistry of synthesized 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives []. These techniques provide valuable insights into the three-dimensional structure and conformational preferences, contributing to a deeper understanding of their structure-activity relationships.
Q6: What are the potential advantages of using 1-Phenyl-3-azabicyclo[3.1.0]hexane as a scaffold for drug development compared to other similar structures?
A: The 1-Phenyl-3-azabicyclo[3.1.0]hexane scaffold offers a more rigid structure compared to other similar structures like 3-phenylpiperidines []. This rigidity can be advantageous for drug development, as it can lead to greater selectivity for specific biological targets and potentially reduced off-target effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)
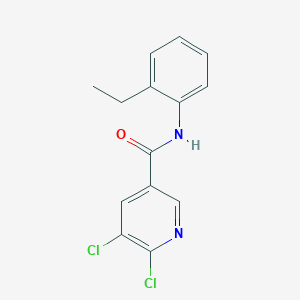
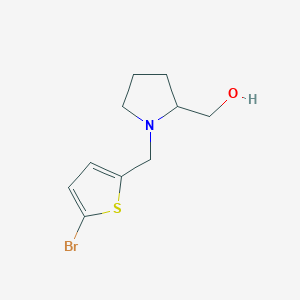
![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)
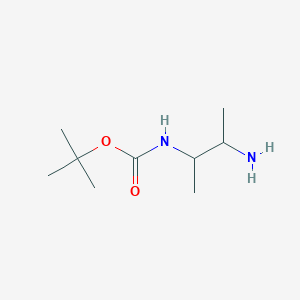
![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)

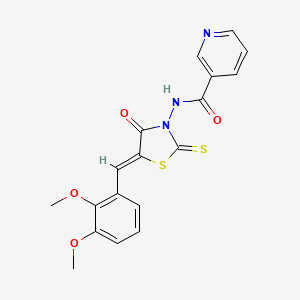
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2477623.png)
![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-2-oxoethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2477625.png)
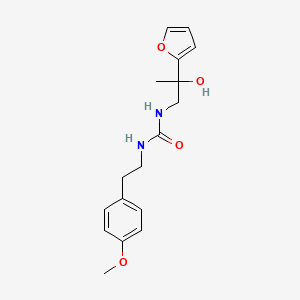
![2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2477629.png)
